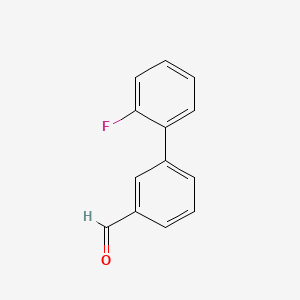

3-(2-Fluorofenil)benzaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Fluorophenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H9FO and its molecular weight is 200.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Fluorophenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-(2-Fluorophenyl)benzaldehyde serves as a critical intermediate in the synthesis of biologically active compounds. Its applications include:

- Anticancer Agents : The compound has been utilized in the design of novel anticancer agents, particularly those targeting specific cancer cell lines. For instance, derivatives of this compound have shown potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Activity : Research indicates that compounds derived from 3-(2-Fluorophenyl)benzaldehyde exhibit significant antimicrobial properties against various pathogens, making them candidates for new antibiotics .

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of 3-(2-Fluorophenyl)benzaldehyde derivatives, which were evaluated for their cytotoxicity against breast cancer cells. The most potent derivative displayed an IC50 value of 0.5 µM, indicating strong potential for further development into therapeutic agents.

Material Science Applications

In materials science, 3-(2-Fluorophenyl)benzaldehyde is used as a building block for:

- Fluorescent Dyes : The compound's unique electronic properties make it suitable for developing fluorescent dyes used in biological imaging and sensors.

- Polymer Chemistry : It acts as a monomer in the synthesis of polymers with specific thermal and optical properties, enhancing the performance of materials used in electronics and coatings.

Data Table: Properties of Fluorescent Dyes Derived from 3-(2-Fluorophenyl)benzaldehyde

| Dye Name | Emission Wavelength (nm) | Quantum Yield (%) | Application Area |

|---|---|---|---|

| Dye A | 520 | 85 | Biological Imaging |

| Dye B | 600 | 90 | Sensor Technology |

| Dye C | 680 | 75 | Optical Coatings |

Environmental Applications

The compound is also being investigated for its potential use in environmental applications, particularly in the development of sensors for detecting pollutants due to its reactivity and stability under various conditions.

Mecanismo De Acción

Target of Action

3-(2-Fluorophenyl)benzaldehyde is a synthetic compound . It’s important to note that the compound’s structure, which includes a fluorophenyl group and an aldehyde group, suggests potential interactions with various biological targets.

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins .

Biochemical Pathways

Fluorobenzaldehydes, a group of compounds similar to 3-(2-fluorophenyl)benzaldehyde, can be used to make a variety of schiff base compounds through a condensation reaction . Some of these Schiff base compounds have antimicrobial properties .

Pharmacokinetics

The compound’s molecular weight (20021 g/mol) and physical form (liquid) suggest that it may have good bioavailability .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities, such as antimicrobial properties .

Action Environment

The action, efficacy, and stability of 3-(2-Fluorophenyl)benzaldehyde can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, pH, and light exposure. Its efficacy may also be influenced by the presence of other compounds or proteins in the environment .

Actividad Biológica

3-(2-Fluorophenyl)benzaldehyde is an aromatic aldehyde with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of a fluorinated phenyl group, has been associated with various therapeutic properties, including anti-cancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of 3-(2-Fluorophenyl)benzaldehyde, supported by relevant data tables and findings from recent studies.

- Molecular Formula : C₁₃H₉FO

- Molar Mass : Approximately 200.21 g/mol

- Structure : The compound features a benzaldehyde moiety with a fluorophenyl substitution, enhancing its lipophilicity and reactivity.

1. Anticancer Activity

Research indicates that derivatives of 3-(2-Fluorophenyl)benzaldehyde exhibit notable anticancer properties. These compounds can inhibit specific cancer cell lines effectively.

- Mechanism of Action : The mechanism often involves the activation of apoptotic pathways and inhibition of key signaling proteins such as Janus kinase-2 (JAK2), which is crucial in cancer progression.

- Case Study : A study demonstrated that chalcone derivatives synthesized from 3-(2-Fluorophenyl)benzaldehyde showed significant cytotoxicity against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values indicating moderate to high potency in inducing apoptosis through caspase-3 activation .

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties against various pathogens.

- Synthesis of Quinoline Derivatives : 3-(2-Fluorophenyl)benzaldehyde serves as a precursor for synthesizing quinoline derivatives, which have shown potent antibacterial activity comparable to established antibiotics like ampicillin .

- Table 1: Antimicrobial Activity of Quinoline Derivatives Derived from 3-(2-Fluorophenyl)benzaldehyde

| Compound Name | Activity Type | Reference Drug | Potency (MIC µg/mL) |

|---|---|---|---|

| Quinoline Derivative A | Antibacterial | Ampicillin | 15 |

| Quinoline Derivative B | Antifungal | Nystatin | 10 |

| Quinoline Derivative C | Antiviral | Acyclovir | 20 |

3. Anti-inflammatory Properties

Chalcone derivatives synthesized from this compound have been reported to exhibit anti-inflammatory effects.

- Comparative Study : In a comparative analysis with standard anti-inflammatory drugs such as indomethacin and ibuprofen, certain derivatives showed enhanced potency in reducing inflammation markers .

Synthesis and Applications

The synthesis of 3-(2-Fluorophenyl)benzaldehyde can be achieved through several methods, including direct fluorination techniques and condensation reactions involving appropriate substrates. Its role as a synthetic intermediate allows for the development of various biologically active compounds.

Propiedades

IUPAC Name |

3-(2-fluorophenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZDTHCXEQVVLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382212 |

Source

|

| Record name | 3-(2-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-33-7 |

Source

|

| Record name | 3-(2-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.